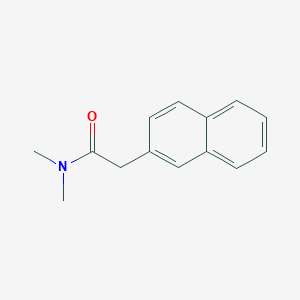![molecular formula C14H15N3O3 B6635543 (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid, also known as MIPA, is a synthetic amino acid derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. In
科学研究应用
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. Research has shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has the ability to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
作用机制
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid works by binding to the active site of DPP-4 and ACE, thereby preventing the enzymes from performing their normal functions. This leads to a reduction in blood glucose levels and blood pressure, which can be beneficial for individuals with diabetes and hypertension.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can effectively lower blood glucose levels and blood pressure in animal models. Additionally, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
实验室实验的优点和局限性
One advantage of using (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid may not be suitable for use in certain types of experiments, such as those that require the use of live cells or tissues.
未来方向
There are several potential future directions for research involving (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid-based drugs for the treatment of diabetes and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid and its potential applications in other areas of medicine. Finally, research could explore the use of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic amino acid derivative that has potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for the development of novel drugs for the treatment of diabetes and hypertension. While there are limitations to its use in certain types of experiments, its relatively simple synthesis method and potential therapeutic benefits make it an area of interest for future research.
合成方法
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 1-methylimidazole-4-carboxylic acid with phenylalanine methyl ester, followed by the removal of the methyl ester group using hydrochloric acid. The resulting compound is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid.
属性
IUPAC Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-12(15-9-17)13(18)16-11(14(19)20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,16,18)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJLRKJZVSJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-2-methylbutan-2-ol](/img/structure/B6635460.png)
![4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile](/img/structure/B6635466.png)
![2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B6635468.png)
![4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B6635472.png)

![2-[(3-Bromo-5-chlorobenzoyl)-cyclopropylamino]acetic acid](/img/structure/B6635493.png)

![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![2-[Butan-2-yl-(1-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6635518.png)
![(2S)-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635524.png)

![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)